1-Ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1-Ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found as structural motifs in various natural products and therapeutic agents . The presence of the tetrahydroisoquinoline core in many bioactive molecules makes it a significant target for synthetic and medicinal chemistry.
Preparation Methods
The synthesis of 1-ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core . The reaction conditions typically include acidic catalysts and moderate temperatures to facilitate the cyclization process. Industrial production methods may involve the use of more efficient catalytic systems and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-Ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It may act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways involved in inflammation, neuroprotection, and other biological processes . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
1-Ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Studied for its anti-inflammatory effects.
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with broad biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Biological Activity
1-Ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline (EMTHIQ) is a compound belonging to the tetrahydroisoquinoline class, which is noted for its diverse biological activities. This article delves into the biological activity of EMTHIQ, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Formula : C12H17NO
Molecular Weight : 191.27 g/mol
IUPAC Name : this compound
SMILES Representation : CCC1C2=C(CCN1)C=CC(=C2)OC
The structural configuration of EMTHIQ allows it to interact with various biological targets, influencing its pharmacological properties.
EMTHIQ exhibits its biological activity through several mechanisms:
- Receptor Interaction : It has been studied for its antagonistic effects on the orexin 1 (OX1) receptor. Research indicates that 7-substituted tetrahydroisoquinolines demonstrate potent antagonism at this receptor, suggesting a potential role in treating conditions like drug addiction .
- Neuroprotective Effects : The compound has shown promise in neuroprotection studies, potentially beneficial for neurodegenerative diseases .
- Anti-inflammatory Properties : EMTHIQ's structural features enable it to modulate inflammatory pathways, making it a candidate for anti-inflammatory therapies .
Table 1: Summary of Biological Activities of EMTHIQ
Case Study 1: Orexin Receptor Antagonism
In a study evaluating various tetrahydroisoquinoline derivatives, EMTHIQ was identified as a selective antagonist for the OX1 receptor with a K_e value of 512 nM. This suggests its potential utility in managing conditions linked to orexin dysregulation .
Case Study 2: Neuroprotective Potential
Research investigating the neuroprotective effects of EMTHIQ revealed that it could mitigate oxidative stress in neuronal cultures. These findings suggest that EMTHIQ may have therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 3: Anti-inflammatory Activity
A series of experiments demonstrated that EMTHIQ inhibited pro-inflammatory cytokine production in activated microglia. This highlights its potential as an anti-inflammatory agent in neuroinflammatory conditions .
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C12H17NO/c1-3-12-11-8-10(14-2)5-4-9(11)6-7-13-12/h4-5,8,12-13H,3,6-7H2,1-2H3 |
InChI Key |
PHQLMKABTKLFLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(CCN1)C=CC(=C2)OC |
Origin of Product |
United States |
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